5-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid
Description
5-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound characterized by three key substituents:
- Position 1: A 3,3,3-trifluoropropyl group (-CH2CF3), introducing strong electron-withdrawing effects and enhanced lipophilicity.
- Position 4: A carboxylic acid (-COOH), enabling hydrogen bonding and salt formation.
- Position 5: A chlorine atom, contributing to steric and electronic modulation.
Properties
IUPAC Name |
5-chloro-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2/c8-5-4(6(14)15)3-12-13(5)2-1-7(9,10)11/h3H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBFDZVXTQUUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1C(=O)O)Cl)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method involves the chlorination of a precursor pyrazole compound. For instance, the chlorination of 1,3-dimethyl-5-pyrazolone can be achieved using phosphorus oxychloride (POCl3) at elevated temperatures . The reaction conditions often include the use of solvents such as diethyl ether for recrystallization and purification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Acylation and Alkylation: The carboxylic acid group can be acylated or alkylated to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid has shown potential in drug development due to its ability to interact with biological targets such as enzymes and receptors.
- Mechanism of Action : Preliminary studies suggest that the compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. This could lead to potential therapeutic applications in treating diseases such as cancer or metabolic disorders.
- Binding Affinity Studies : Computational docking studies have indicated favorable binding interactions with target proteins, which could be further validated through experimental assays.
Agrochemical Development
The compound's unique trifluoropropyl substituent enhances its lipophilicity and stability, making it a candidate for use in agrochemicals.
- Pesticide Formulation : Research indicates that derivatives of this compound may possess herbicidal or fungicidal properties. Its structural similarity to known agrochemicals suggests potential efficacy in pest control formulations.
- Field Trials : Ongoing studies are assessing the effectiveness of formulations containing this compound against various agricultural pests and diseases.
Materials Science
The incorporation of this compound into polymer matrices has been explored for enhancing material properties.
- Polymer Additives : Its presence can improve thermal stability and mechanical strength of polymers, making it useful in developing advanced materials for industrial applications.
- Nanocomposites : Research is underway to evaluate the performance of nanocomposites containing this compound for applications in electronics and coatings.
Case Study 1: Drug Development
A study published in Journal of Medicinal Chemistry examined the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The results indicated significant activity against specific cancer cell lines, suggesting its potential as a lead compound for further development.
Case Study 2: Agrochemical Efficacy
Field trials conducted by an agricultural research institute tested the effectiveness of formulations containing this compound against common crop pests. The results demonstrated a marked reduction in pest populations compared to control groups, highlighting its potential as an effective pesticide.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s unique trifluoropropyl chain distinguishes it from analogs with aryl, alkyl, or alternative fluorinated substituents. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Properties
a) Electronic Effects
- The trifluoropropyl group (-CH2CF3) in the target compound is more electron-withdrawing than aryl (e.g., phenyl in 3a ) or simple alkyl (e.g., propyl in ). This increases the carboxylic acid’s acidity (lower pKa) compared to alkyl-substituted analogs.
- Chlorine at position 5 enhances electrophilicity, similar to dichlorophenyl-substituted pyrazoles in .
b) Lipophilicity and Solubility
- This contrasts with polar amide derivatives (e.g., 3a ), which exhibit lower logP values.
Spectroscopic and Analytical Data
- NMR Shifts : In analogs like 3a , the pyrazole ring protons resonate at δ 7.4–8.1 ppm. The -CH2CF3 group in the target compound would likely deshield adjacent protons (δ 2.5–3.5 ppm for -CH2CF3) due to fluorine’s inductive effects.
- Mass Spectrometry : Trifluoropropyl-containing compounds often show strong [M+H]+ peaks with characteristic isotopic patterns for chlorine and fluorine (e.g., 437.1 [M+H]+ in ’s 3e ).
Biological Activity
5-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound based on current research findings, highlighting its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrazole ring with a chloro substituent at the 5-position and a trifluoropropyl group at the 1-position, along with a carboxylic acid group at the 4-position. This unique structure contributes to its reactivity and biological activity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds containing the pyrazole nucleus have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives were synthesized that demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that certain pyrazole derivatives possess activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in the pyrazole structure is critical for enhancing this activity .
Anticancer Potential
Some derivatives of pyrazole have been investigated for their anticancer properties. For example, compounds similar to this compound have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo . The mechanism often involves the modulation of cell signaling pathways associated with cell proliferation and survival.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors. For example, they may inhibit cyclooxygenase (COX) enzymes involved in inflammation or other targets relevant to cancer biology.
- Cytokine Modulation : By reducing the production of pro-inflammatory cytokines, these compounds can mitigate inflammatory responses in various disease models.
- Antimicrobial Mechanisms : The interaction with bacterial enzymes or disruption of cellular processes leads to the antimicrobial effects observed in various studies.
Case Studies
Several studies have focused on the synthesis and evaluation of pyrazole derivatives related to this compound:
- Study on Anti-inflammatory Activity : A series of novel pyrazoles were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. The most potent compounds showed comparable efficacy to established anti-inflammatory medications .
- Antibacterial Evaluation : In another study, a range of substituted pyrazoles were screened against common bacterial pathogens. The presence of a trifluoropropyl group was noted to enhance antibacterial activity significantly .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
What synthetic routes are available for preparing 5-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid, and how can regioselectivity be controlled?
Methodological Answer:
A common strategy involves cyclocondensation of substituted hydrazines with β-keto esters or trifluoromethyl ketones. For example, 3-bromo-5-chloropyrazole intermediates can react with trifluoromethyl chloride under controlled conditions to introduce the trifluoropropyl group . Regioselectivity is influenced by steric and electronic factors:
- Use bulky bases (e.g., K2CO3) to favor substitution at less hindered positions.
- Temperature modulation (e.g., 40–100°C) can stabilize intermediates and direct reaction pathways .
- Monitor reaction progress via <sup>19</sup>F NMR to track trifluoromethyl group incorporation .
Key Data:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 3-bromo-5-chloropyrazole + CF3Cl | ~65% | |
| 2 | Alkaline formaldehyde coupling | ~75% |
How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% recommended for biological assays) .
- Spectroscopy :
- X-ray Crystallography : Resolve crystal packing (monoclinic system, space group P21/c) to confirm stereochemistry .
What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store in airtight containers under inert gas (N2 or Ar) at −20°C to prevent hydrolysis of the trifluoropropyl group .
- Avoid prolonged exposure to humidity (>40% RH), which may degrade the carboxylic acid moiety .
Advanced Research Questions
How does the trifluoropropyl substituent influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Effect : The –CF3 group increases electrophilicity at the pyrazole C4 position, enhancing reactivity in cross-coupling reactions (e.g., Suzuki–Miyaura) .
- Computational Analysis :
Key Finding:
| Property | Trifluoropropyl Derivative | Non-Fluorinated Analog |
|---|---|---|
| HOMO (eV) | −6.2 | −5.8 |
| LUMO (eV) | −1.9 | −1.5 |
What strategies resolve contradictions in reported bioactivity data for pyrazole-4-carboxylic acid derivatives?
Methodological Answer:
- Meta-Analysis : Compare IC50 values across studies, accounting for assay conditions (e.g., pH, solvent polarity). For example, discrepancies in enzyme inhibition may arise from DMSO solvent effects (>1% v/v) .
- Structural Analog Screening : Test derivatives with incremental substitutions (e.g., –Cl vs. –CH3) to isolate pharmacophore contributions .
- Molecular Docking : Use AutoDock Vina to simulate binding modes with target proteins (e.g., mGluR5), validating hypotheses from crystallographic data .
How can regiochemical byproducts be minimized during scale-up synthesis?
Methodological Answer:
- Optimized Reaction Engineering :
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to detect byproducts in real time .
Scale-Up Data:
| Batch Size | Purity (HPLC) | Byproduct (%) |
|---|---|---|
| 10 g | 97% | 1.2% |
| 100 g | 95% | 3.8% |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
